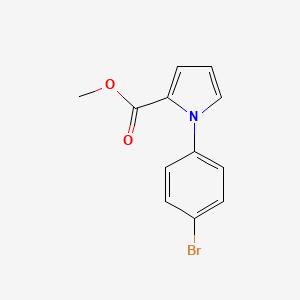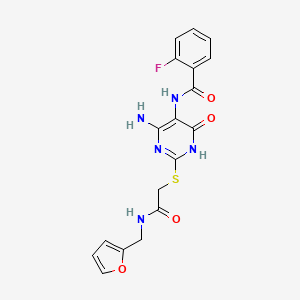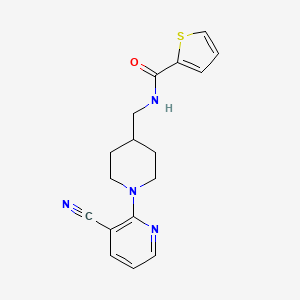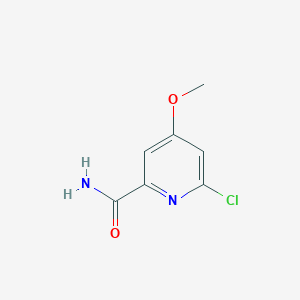
methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, also known as MBPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various scientific research fields. MBPC is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl group, a methyl group, and a carboxylate group. MBPC has been studied for its ability to act as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Inhibition of Glycolic Acid Oxidase
Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). Specifically, compounds with large lipophilic 4-substituents have shown to be potent, competitive inhibitors of porcine liver GAO in vitro. In rat liver perfusion studies, these compounds demonstrated concentration-dependent inhibition of glycolate to oxalate conversion. A specific derivative, 4-(4'-bromo[1,1'-biphenyl]-4-yl), was observed to significantly reduce urinary oxalate levels in ethylene glycol-fed rats over a 58-day period (Rooney et al., 1983).
Synthesis of Novel Compounds
Thermal decarbonylation of methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates has led to the synthesis of novel compounds like methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates. These compounds' structures were confirmed by X-ray crystallography, and their synthesis mechanism has been investigated through ab initio and DFT calculations (Lisowskaya et al., 2006).
Palladium-Catalyzed Direct Polyarylation
Palladium-catalyzed direct polyarylation of 1-methylpyrrole and 1-phenylpyrrole, including derivatives of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, has been effective. This process has been used for the selective formation of 2,5-diarylpyrroles and the synthesis of non-symmetrically substituted 2,5-diarylpyrroles, as well as the tetraarylation of 1-methylpyrrole (Zhao et al., 2013).
Bromination of Pyrroles
Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate derivatives have been used in bromoperoxidase-catalyzed oxidations for the bromination of pyrroles. This technique has been applied to prepare marine natural products under biomimetic conditions, such as methyl 4,5-dibromopyrrole-2-carboxylate and 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).
Suzuki-Type C−C Coupling Catalyst
Bis(oxazolinyl)pyrrole, derived from methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, has been used as a monoanionic tridentate supporting ligand to synthesize a highly active palladium catalyst for Suzuki-type C−C coupling. This demonstrates its potential in facilitating complex organic synthesis reactions (Mazet & Gade, 2001).
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that bromophenyl compounds have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could potentially hint at some of the biochemical pathways this compound might affect.
Propiedades
IUPAC Name |
methyl 1-(4-bromophenyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNWOBVWWUIVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821614.png)
![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)
![benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2821621.png)
![3-Chloro-5-methoxy-N-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2821623.png)



![2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821629.png)
![(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2821630.png)